molecular formula C13H9ClO2 B2922383 3-(3-chlorophenoxy)Benzaldehyde CAS No. 78725-45-8

3-(3-chlorophenoxy)Benzaldehyde

Cat. No. B2922383
CAS RN: 78725-45-8
M. Wt: 232.66
InChI Key: DXVLUKXDGGNEFU-UHFFFAOYSA-N
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Description

3-(3-chlorophenoxy)Benzaldehyde is a chemical compound with the CAS Number: 78725-45-8 . It has a molecular weight of 232.67 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-(3-chlorophenoxy)Benzaldehyde is 1S/C13H9ClO2/c14-11-4-2-6-13 (8-11)16-12-5-1-3-10 (7-12)9-15/h1-9H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(3-chlorophenoxy)Benzaldehyde is a liquid at room temperature . It has a molecular weight of 232.67 .

Scientific Research Applications

Enzyme Catalysis and Synthesis

  • Benzaldehyde lyase, an enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, including those related to 3-(3-chlorophenoxy)Benzaldehyde. This is instrumental in asymmetric synthesis, such as the production of 3-methoxy-2'-chlorobenzoin (Kühl et al., 2007).

Catalysis and Oxidation Processes

  • The modification of metal-organic frameworks like Cu3(BTC)2 enhances their catalytic properties, including for benzaldehyde-related compounds. This includes improved stability and activity for the cyanosilylation of benzaldehyde (Schlichte et al., 2004).

Synthesis of Organic Compounds

  • The Knoevenagel condensation technique, involving benzaldehyde and malononitrile, is used to synthesize compounds like 3-(methoxycarbonyl)coumarin, demonstrating the versatility of benzaldehyde derivatives in organic synthesis (Verdía et al., 2017).

Photocatalysis and Photooxidation

  • Studies on photocatalysis and photooxidation involving benzaldehyde derivatives, like 3-styrylthiophene, have been conducted. This includes examinations of dye-sensitized photooxidation, offering insights into the photochemical properties of these compounds (Song et al., 2000).

Pharmaceutical Applications

  • Benzaldehyde derivatives have been analyzed for their potential in pharmaceutical applications. For instance, the determination of chlorocresol and chloroxylenol in pharmaceuticals using 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde demonstrates the relevance of benzaldehyde derivatives in drug analysis (Gatti et al., 1997).

Polymer Applications

  • The utilization of benzaldehyde in the bioproduction of flavors, such as its transformation by Pichia pastoris in a two-phase partitioning bioreactor, highlights its significance in the flavor industry and biotechnological applications (Craig & Daugulis, 2013).

Safety and Hazards

The safety information for 3-(3-chlorophenoxy)Benzaldehyde indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(3-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLUKXDGGNEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenoxy)Benzaldehyde

CAS RN

78725-45-8
Record name 3-(3-chlorophenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzaldehyde (6.0g), 3-Chlorophenol (4.8g), sodium hydride (1.3 g of an 80% suspension in oil) and cuprous cloride (1 g) was heated under reflux in pyridine (125 ml) under an atmosphere of nitrogen gas for 16 hours. The mixture was cooled, diluted with water, acidified with hydrochloric acid and extracted with diethyl ether. The etheral extracts were dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with ethyl acetate-petroleum ether (1:9) to give the title compound as a colourless oil.
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6 g
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4.8 g
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suspension
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cuprous cloride
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1 g
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125 mL
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